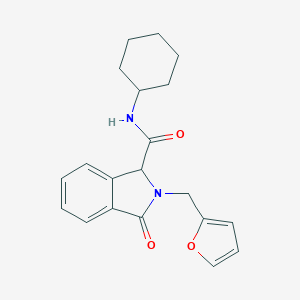![molecular formula C22H25N5 B293006 2-{[(4-Methyl-1-piperazinyl)methylene]amino}-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B293006.png)
2-{[(4-Methyl-1-piperazinyl)methylene]amino}-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Methyl-1-piperazinyl)methylene]amino}-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-{[(4-Methyl-1-piperazinyl)methylene]amino}-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is complex and not fully understood. It is believed to act by binding to specific target molecules and altering their activity, leading to changes in cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects:
2-{[(4-Methyl-1-piperazinyl)methylene]amino}-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of gene expression. These effects make it a promising candidate for further investigation in a range of scientific fields.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[(4-Methyl-1-piperazinyl)methylene]amino}-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments include its high potency and specificity for target molecules, as well as its ability to modulate a range of biological processes. However, limitations include its potential toxicity and the need for careful optimization of experimental conditions to ensure reproducibility and accuracy of results.
Zukünftige Richtungen
There are many potential future directions for research on 2-{[(4-Methyl-1-piperazinyl)methylene]amino}-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. Some possible areas of investigation include:
- Further elucidation of the mechanism of action of the compound, including identification of specific target molecules and pathways involved in its activity
- Development of more potent and selective derivatives of the compound for use in drug development
- Investigation of the potential therapeutic applications of the compound in a range of diseases and conditions, including neurological disorders and cancer
- Exploration of the potential use of the compound as a research tool for studying cellular signaling pathways and physiological processes.
In conclusion, 2-{[(4-Methyl-1-piperazinyl)methylene]amino}-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a promising compound for scientific research, with a range of potential applications in pharmacology, neuroscience, and biochemistry. Further investigation is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 2-{[(4-Methyl-1-piperazinyl)methylene]amino}-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves a multi-step process that has been described in detail in the scientific literature. The starting materials are commercially available and the reaction conditions can be optimized to produce high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Methyl-1-piperazinyl)methylene]amino}-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been studied for its potential applications in a variety of scientific fields, including pharmacology, neuroscience, and biochemistry. It has been shown to have activity against a range of biological targets, including enzymes and receptors, making it a promising candidate for drug development.
Eigenschaften
Molekularformel |
C22H25N5 |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
2-[(4-methylpiperazin-1-yl)methylideneamino]-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H25N5/c1-26-11-13-27(14-12-26)16-24-22-19(15-23)21(17-7-3-2-4-8-17)18-9-5-6-10-20(18)25-22/h2-4,7-8,16H,5-6,9-14H2,1H3 |
InChI-Schlüssel |
WPVZDDWLNXMNKT-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C=NC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=CC=C4 |
Kanonische SMILES |
CN1CCN(CC1)C=NC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292925.png)
![N-allyl-2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292926.png)

![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 4-chlorobenzoate](/img/structure/B292929.png)
![1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone](/img/structure/B292930.png)
![5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292931.png)
![3-Methyl-1-{[(4-methyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292935.png)
![N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide](/img/structure/B292936.png)
![1-[[3-(Trifluoromethyl)phenyl]amino]-2,3-butanopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292937.png)
![11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292938.png)
![11-Thioxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B292939.png)
![3-Phenyl-1-thioxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292941.png)
![5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B292944.png)
![4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B292945.png)